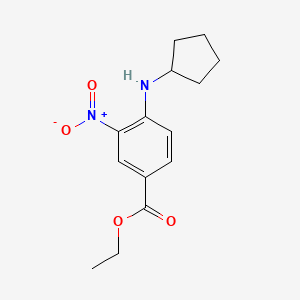

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate

Vue d'ensemble

Description

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate, also known as 4-CPA-NB, is a nitrobenzoate ester that has a wide range of applications in scientific research. It is a colorless, odorless and water-soluble compound that is often used as a reagent, a catalyst, or a reactant in a variety of chemical reactions. 4-CPA-NB is a versatile compound that can be used in a variety of different laboratory experiments and research projects. Furthermore, it has been studied for its potential applications in drug development, as it has been shown to have an inhibitory effect on certain enzymes. We will also discuss the potential future directions of this compound.

Applications De Recherche Scientifique

Electro-Optical Applications

Ethyl 4-(cyclopentylamino)-3-nitrobenzoate: has potential applications in the field of electro-optics. This compound could be explored for its ability to modulate light under an electric field, which is crucial for devices like liquid crystal displays (LCDs), optical shutters, and modulators . The nitro group in this compound could contribute to a strong dipole moment, which is beneficial for electro-optical effects.

Drug Development

In pharmaceutical research, This compound may serve as a precursor or an intermediate in the synthesis of various drugs. Its structure allows for potential modifications that can lead to the development of new therapeutic agents. The compound’s cyclopentylamino group could be particularly useful in creating molecules that interact with biological targets.

Molecular Interactions Study

The study of molecular interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, is essential in medicinal chemistryThis compound could be used as a model compound to understand these interactions due to its diverse functional groups .

Non-Linear Optical (NLO) Materials

Non-linear optical materials are crucial for applications like frequency doubling, optical switching, and data storageThis compound could be investigated for its NLO properties, as the presence of a nitro group often enhances the non-linear optical response of a material .

Thermal Stability Research

The thermal stability of chemical compounds is a critical parameter in material scienceThis compound could be analyzed using techniques like differential scanning calorimetry (DSC) to understand its decomposition temperature and stability under various conditions .

Mechanical Strength Analysis

Understanding the mechanical strength of materials is vital for their application in structural componentsThis compound could be incorporated into polymers or composites to study the impact on mechanical properties such as tensile strength, elasticity, and hardness .

Mécanisme D'action

Target of Action

Many compounds with similar structures, such as benzocaine , are local anesthetics that act on sodium ion channels on nerve membranes, blocking the conduction of nerve impulses .

Mode of Action

These compounds typically work by reducing the passage of sodium ions through the sodium ion channel, which affects the membrane potential and blocks the conduction of nerve impulses .

Biochemical Pathways

Similar compounds like benzocaine are known to affect the sodium ion channels, which play a crucial role in nerve impulse transmission .

Result of Action

The result of the action of similar compounds is typically a loss of sensation in the area where the compound is applied, due to the blocking of nerve impulses .

Action Environment

The action of similar compounds can be influenced by various factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the individual’s body .

Propriétés

IUPAC Name |

ethyl 4-(cyclopentylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-4-6-11/h7-9,11,15H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMBCXAIQNESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

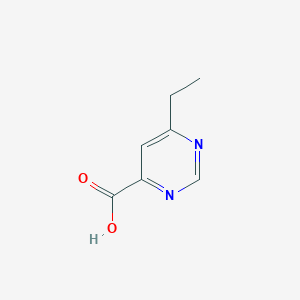

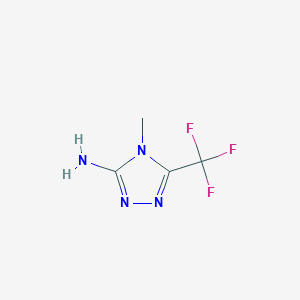

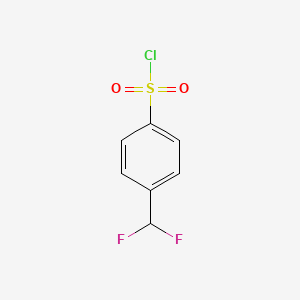

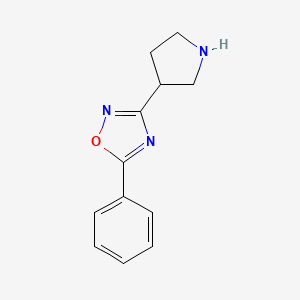

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)